N'-(3-Bromo-5-hydroxy-4-methoxybenzylidene)benzohydrazide
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Overview
Description
N’-(3-Bromo-5-hydroxy-4-methoxybenzylidene)benzohydrazide is a chemical compound with the molecular formula C15H13BrN2O3 and a molecular weight of 349.186 g/mol . This compound belongs to the class of hydrazones, which are known for their diverse biological activities and applications in various fields of research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-Bromo-5-hydroxy-4-methoxybenzylidene)benzohydrazide typically involves the condensation reaction between 3-bromo-5-hydroxy-4-methoxybenzaldehyde and benzohydrazide . The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The resulting product is then purified by recrystallization from ethanol .
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
N’-(3-Bromo-5-hydroxy-4-methoxybenzylidene)benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
N’-(3-Bromo-5-hydroxy-4-methoxybenzylidene)benzohydrazide has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects in various diseases.
Industry: Utilized in the synthesis of other organic compounds and materials.
Mechanism of Action
The mechanism of action of N’-(3-Bromo-5-hydroxy-4-methoxybenzylidene)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with metal ions, which may enhance its biological activity . Additionally, the presence of functional groups such as hydroxyl and methoxy groups contributes to its reactivity and potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-N’-(3-hydroxy-4-methoxybenzylidene)benzohydrazide
- N’-(3-Bromo-4-hydroxy-5-methoxybenzylidene)benzohydrazide
Uniqueness
N’-(3-Bromo-5-hydroxy-4-methoxybenzylidene)benzohydrazide is unique due to its specific substitution pattern on the benzene ring, which influences its chemical reactivity and biological activity. The presence of both bromine and methoxy groups enhances its potential as a versatile compound in various research applications .
Properties
CAS No. |
303063-46-9 |
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Molecular Formula |
C15H13BrN2O3 |
Molecular Weight |
349.18 g/mol |
IUPAC Name |
N-[(E)-(3-bromo-5-hydroxy-4-methoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C15H13BrN2O3/c1-21-14-12(16)7-10(8-13(14)19)9-17-18-15(20)11-5-3-2-4-6-11/h2-9,19H,1H3,(H,18,20)/b17-9+ |
InChI Key |
PHWHQMMTRQXIFH-RQZCQDPDSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1Br)/C=N/NC(=O)C2=CC=CC=C2)O |
Canonical SMILES |
COC1=C(C=C(C=C1Br)C=NNC(=O)C2=CC=CC=C2)O |
Origin of Product |
United States |
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